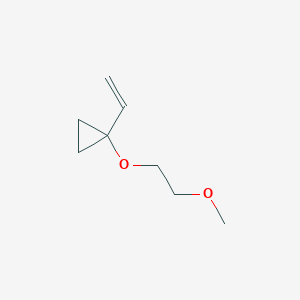

1-(2-Methoxyethoxy)-1-vinylcyclopropane

説明

Context of Vinylcyclopropanes as Synthetic Intermediates

Vinylcyclopropanes (VCPs) are a class of molecules that possess a unique combination of a strained three-membered ring and a reactive π-system in conjugation. This arrangement allows them to participate in a rich array of transformations, most notably rearrangements and cycloadditions, to form larger ring systems that are otherwise challenging to synthesize. wikipedia.orgcapes.gov.br The relief of ring strain provides a potent thermodynamic driving force for these reactions. wikipedia.org

The vinylcyclopropane-cyclopentene rearrangement, a thermally or photochemically induced ring expansion, is a classic example of their utility. wikipedia.org However, the true synthetic potential of VCPs has been unlocked through the use of transition metal catalysts, which can mediate these transformations under mild conditions and with high levels of control over stereochemistry and regioselectivity. wikipedia.org Metals such as rhodium, ruthenium, and nickel have proven to be particularly adept at catalyzing formal cycloadditions, including [3+2], [5+2], and even more complex multicomponent reactions like [5+2+1] cycloadditions. wikipedia.orgpku.edu.cn These reactions provide access to five-, seven-, and eight-membered rings, respectively, which are prevalent motifs in a vast number of natural products and biologically active molecules. pku.edu.cnnih.gov

Strategic Significance of the Compound in Catalytic Transformations

The strategic importance of 1-(2-methoxyethoxy)-1-vinylcyclopropane lies in its design as a highly practical and efficient five-carbon component for cycloaddition reactions. The substitution pattern at the 1-position of the cyclopropane (B1198618) ring is crucial in dictating the course and efficiency of these transformations. The presence of an oxygen-containing substituent, such as the 2-methoxyethoxy group, plays a pivotal role.

This specific substituent confers several advantageous properties. Firstly, it enhances the stability of the compound, making it amenable to large-scale preparation and storage. Secondly, and more critically, the oxygen atom is thought to play a key role in the catalytic cycle of metal-mediated cycloadditions. It can act as a directing group or influence the electronics of the system, facilitating the desired bond-forming events.

A landmark development in the application of this compound was its use in rhodium-catalyzed [5+2] cycloadditions with alkynes and alkenes to furnish substituted cycloheptenones. researchgate.net Research has demonstrated that this reaction can be conducted with remarkable efficiency, often proceeding rapidly and with low catalyst loadings to afford high yields of the desired seven-membered ring products. researchgate.net This efficiency and practicality have established this compound as a go-to reagent for the construction of cycloheptane-containing targets in complex molecule synthesis.

Detailed Research Findings

The preparative scale synthesis and subsequent application of this compound in catalytic cycloadditions have been well-documented, providing a robust platform for the construction of seven-membered rings.

Preparative Scale Synthesis

An efficient and scalable synthesis of this compound has been developed, making this valuable reagent readily accessible. The key steps involve the formation of a cyclopropyl (B3062369) ester followed by the introduction of the vinyl group. The use of the 2-methoxyethoxy alcohol is strategic, leading to a stable and easily handled product.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | Ethyl 2-chloroacetate | 1. NaH, 2-(2-methoxyethoxy)ethanol (B87266) 2. Ethyl acrylate, NaH | 1-(2-Methoxyethoxy)cyclopropanecarboxylic acid ethyl ester | Formation of the cyclopropane ring via a Michael addition-intramolecular cyclization sequence. |

| 2 | 1-(2-Methoxyethoxy)cyclopropanecarboxylic acid ethyl ester | 1. DIBAL-H 2. PCC or Swern oxidation | 1-(2-Methoxyethoxy)cyclopropanecarbaldehyde | Reduction of the ester to the corresponding aldehyde. |

| 3 | 1-(2-Methoxyethoxy)cyclopropanecarbaldehyde | CH2=PPh3 (Wittig reagent) | This compound | Olefin-forming Wittig reaction to install the vinyl group. |

Rhodium-Catalyzed [5+2] Cycloadditions

The premier application of this compound is its participation in rhodium-catalyzed [5+2] cycloadditions. In these reactions, the vinylcyclopropane (B126155) acts as a five-carbon synthon, reacting with a two-carbon π-system (an alkyne or alkene) to generate a seven-membered ring. These reactions are characterized by their high efficiency and broad substrate scope. researchgate.net

The general mechanism is believed to involve the oxidative addition of the rhodium(I) catalyst to the cyclopropane ring to form a rhodacyclobutane, which then rearranges to a π-allyl rhodium intermediate. Coordination of the alkyne or alkene, followed by migratory insertion and reductive elimination, furnishes the cycloheptenone product and regenerates the active catalyst. wikipedia.org

| Alkyne Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Methyl propiolate | [Rh(CO)2Cl]2 | DCE | 80 | 1 h | 97 |

| Dimethyl acetylenedicarboxylate | [Rh(CO)2Cl]2 | DCE | 25 | 5 min | 95 |

| 1-Pentyne | [Rh(CO)2Cl]2 | DCE | 80 | 2 h | 85 |

| Phenylacetylene | [Rh(CO)2Cl]2 | DCE | 80 | 1.5 h | 91 |

| 3-Hexyn-1-ol | [Rh(CO)2Cl]2 | DCE | 80 | 3 h | 78 |

DCE = 1,2-dichloroethane

The data clearly indicates that the reaction is highly efficient for a range of alkynes, including those with electron-withdrawing groups, alkyl substituents, and aryl groups. The reaction conditions are generally mild, and the reaction times are often short, highlighting the practicality of this methodology.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethenyl-1-(2-methoxyethoxy)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-8(4-5-8)10-7-6-9-2/h3H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUPAIQJWAOJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1(CC1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461849 | |

| Record name | 1-(2-METHOXYETHOXY)-1-VINYLCYCLOPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278603-80-8 | |

| Record name | 1-(2-METHOXYETHOXY)-1-VINYLCYCLOPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Methoxyethoxy)-1-vinylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Methoxyethoxy 1 Vinylcyclopropane

Established Preparative Approaches

The construction of the 1-(2-methoxyethoxy)-1-vinylcyclopropane scaffold can be achieved through various synthetic strategies, ranging from multi-step sequences to more optimized and efficient protocols.

Multi-Step Synthetic Routes

Traditional approaches to vinylcyclopropanes often involve multi-step reaction sequences. These methods, while foundational, may involve several transformations, including the formation of a cyclopropane (B1198618) ring followed by the introduction of a vinyl group, or vice versa. General methods for cyclopropanation, such as the Simmons-Smith reaction or those involving carbenoids, can be adapted for this purpose. However, these routes can sometimes be lengthy and may not be ideal for producing large quantities of the target molecule.

Streamlined and High-Yielding Synthesis Protocols

Recognizing the importance of this compound as a key component in metal-catalyzed [5+2] cycloadditions, researchers have developed more efficient and practical syntheses suitable for large-scale preparation.

A highly efficient, preparative-scale synthesis of this compound has been developed, which is notable for its use of readily available and inexpensive starting materials. This streamlined process allows for the production of the title compound in significant quantities, making it a practical five-carbon building block for further synthetic applications.

A key strategy in the efficient synthesis of this compound involves a sequence of reactions starting from the corresponding vinyl ether. This process includes the cyclopropanation of 2-(vinyloxy)ethyl methyl ether with a dihalocarbene, typically generated from a haloform and a base, to form a dihalocyclopropane intermediate. This is followed by a reduction step to a monobromocyclopropane, and subsequent dehydrohalogenation to install the vinyl group, yielding the final product.

A detailed two-step procedure has been reported by Wender and colleagues for the synthesis of this compound. The process begins with the cyclopropanation of 2-(vinyloxy)ethyl methyl ether using bromoform (B151600) (CHBr3) and potassium tert-butoxide to generate an intermediate mixture of diastereomeric 1-bromo-1-(2-methoxyethoxy)cyclopropanes. This mixture is then subjected to dehydrobromination using potassium tert-butoxide to afford the desired this compound in high yield.

| Step | Reactants | Reagents | Product | Yield |

| 1 | 2-(Vinyloxy)ethyl methyl ether | Bromoform, Potassium tert-butoxide | 1-Bromo-1-(2-methoxyethoxy)cyclopropanes | Not specified |

| 2 | 1-Bromo-1-(2-methoxyethoxy)cyclopropanes | Potassium tert-butoxide | This compound | 86% (overall) |

This table outlines the streamlined two-step synthesis of this compound.

Alternative Synthetic Routes to Related Vinylcyclopropane (B126155) Derivatives

The synthesis of vinylcyclopropanes is not limited to the specific substitution pattern of the title compound. Other methodologies have been developed to access related structures, such as vinylcyclopropanecarboxylates, which are also valuable synthetic intermediates.

Iron-Mediated Preparations of Vinylcyclopropanecarboxylates

An alternative and powerful method for the synthesis of vinylcyclopropanecarboxylates utilizes organoiron chemistry. scbt.com This approach involves the addition of stabilized carbon nucleophiles to a tricarbonyl(1-methoxycarbonylpentadienyl)iron(1+) cation. scbt.com This addition generates tricarbonyl(pentenediyl)iron complexes. scbt.com Subsequent oxidation of these iron complexes leads to the formation of vinylcyclopropanecarboxylates in good yields. scbt.com The stereochemistry of the resulting cyclopropane ring is generally controlled by a reductive elimination process that proceeds with retention of configuration. scbt.com

| Nucleophile | Iron Complex Intermediate | Oxidant | Product |

| Stabilized Carbon Nucleophile | Tricarbonyl(pentenediyl)iron complex | e.g., Cerium(IV) ammonium (B1175870) nitrate | Vinylcyclopropanecarboxylate |

This table summarizes the key components of the iron-mediated synthesis of vinylcyclopropanecarboxylates.

Synthesis of Cyclopropylsulfoxides as Precursors

A plausible and versatile method for the synthesis of the requisite cyclopropylsulfoxide precursors involves the reaction of a sulfinyl-substituted carbanion with an appropriate epoxide. This strategy allows for the convergent assembly of the cyclopropane ring with the necessary functionalities in place for subsequent transformations.

A representative synthetic approach would commence with the deprotonation of a methyl sulfoxide (B87167) derivative, such as methyl phenyl sulfoxide, using a strong base like lithium diisopropylamide (LDA) to generate the corresponding α-sulfinyl carbanion. This nucleophilic species can then react with a suitably chosen epoxide. For the synthesis of a precursor to this compound, an epoxide bearing the 2-methoxyethoxy group, such as 2-(2-methoxyethoxy)oxirane, would be the ideal electrophile.

The reaction would proceed via nucleophilic attack of the sulfinyl carbanion on one of the epoxide carbons, leading to a ring-opening event. The resulting alkoxide would then undergo an intramolecular cyclization, displacing the sulfoxide's phenyl group (or another suitable leaving group) to form the cyclopropane ring. This process, a variation of the Trost cyclopropanation, would yield a cyclopropylsulfoxide.

Subsequent steps would involve the conversion of the sulfoxide to a leaving group and elimination to form the vinyl group, followed by the introduction of the vinyl moiety. A Pummerer rearrangement of the cyclopropylsulfoxide could generate an α-thiocyclopropyl cation equivalent, which could then be trapped or further manipulated. Alternatively, oxidation of the sulfoxide to a sulfone, followed by a Ramberg-Bäcklund type reaction, could be envisioned for the introduction of the double bond, although this would require careful selection of substrates and conditions to favor the desired vinylcyclopropane product.

Table 1: Proposed Reaction Scheme for Cyclopropylsulfoxide Precursor

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

| 1 | Methyl phenyl sulfoxide | n-Butyllithium | THF, -78 °C | Lithiomethyl phenyl sulfoxide |

| 2 | Lithiomethyl phenyl sulfoxide | 2-(2-Methoxyethoxy)oxirane | THF, -78 °C to rt | 1-(2-Methoxyethoxy)-2-(phenylsulfinyl)cyclopropan-1-ol |

| 3 | 1-(2-Methoxyethoxy)-2-(phenylsulfinyl)cyclopropan-1-ol | Acetic anhydride (B1165640) | Pyridine | Intermediate acetate |

| 4 | Intermediate acetate | Base (e.g., DBU) | Toluene, heat | This compound (via elimination) |

It is important to note that while theoretically sound, the direct synthesis of this compound from a cyclopropylsulfoxide precursor is not a widely documented method in the scientific literature. The more established and efficient route to this specific compound involves a titanium-mediated cyclopropanation of an ester with a Grignard reagent, a variant of the Kulinkovich reaction. This highlights that while the cyclopropylsulfoxide approach offers a conceptually interesting pathway, other methods have proven more practical for the large-scale preparation of this valuable building block.

Chemical Transformations and Reactivity Profiles of 1 2 Methoxyethoxy 1 Vinylcyclopropane

Transition Metal-Catalyzed Cycloaddition Reactions of 1-(2-Methoxyethoxy)-1-vinylcyclopropane

The reactivity of this compound is prominently highlighted in its participation in transition metal-catalyzed cycloaddition reactions. These reactions leverage the inherent strain of the cyclopropane (B1198618) ring and the reactivity of the vinyl group, making it a versatile five-carbon synthon for the construction of complex cyclic systems. pku.edu.cn Among various transition metals, rhodium(I) complexes have proven to be particularly effective catalysts for these transformations. wikipedia.org

Rhodium(I)-Catalyzed [5+2] Cycloadditions

Rhodium(I)-catalyzed [5+2] cycloaddition reactions between a vinylcyclopropane (B126155) (VCP) and a two-atom (π) component, such as an alkyne or allene (B1206475), are a powerful method for synthesizing seven-membered rings. wikipedia.org The compound this compound is an effective substrate for these reactions, partly due to the presence of the heteroatom-containing substituent, which can facilitate the reaction. wikipedia.org The general mechanism, though debated, is thought to involve the formation of a metallacyclohexene intermediate after oxidative addition of the rhodium catalyst to the cyclopropane. Subsequent insertion of the π-system and reductive elimination yields the seven-membered ring product. acs.orgscispace.comillinois.edu

The intermolecular [5+2] cycloaddition between this compound and alkynes, catalyzed by rhodium(I) complexes, provides a direct route to functionalized cycloheptadiene derivatives. The reaction's regioselectivity is a critical aspect and is influenced by the substituents on the alkyne as well as the ligands on the rhodium catalyst. illinois.edu

Computational studies on the related 1-methoxy-1-vinylcyclopropane have shown that substituted alkynes can be more challenging to insert into the rhodacyclohexene intermediate compared to acetylene (B1199291), due to steric repulsion from the substituents. scispace.com The regiochemical outcome of the insertion step is what ultimately determines the substitution pattern of the resulting seven-membered ring. illinois.edu

| Catalyst System | Alkyne Partner | Product | Observations | Ref |

| Rh(I) complexes | Substituted Alkynes | Cycloheptadiene derivatives | Regioselectivity is dependent on alkyne substituents and catalyst ligands. Steric hindrance from alkyne substituents can affect reaction efficiency. | scispace.comillinois.edu |

The rhodium(I)-catalyzed [5+2] cycloaddition of this compound with allenes has been a subject of detailed mechanistic investigation. acs.orgscispace.com These reactions are highly chemoselective, with cycloaddition occurring exclusively at the terminal double bond of the allene partner. acs.orgscispace.com This selectivity is attributed to enhanced d-π* back-donation with the terminal double bond and the high barrier associated with inserting the internal double bond, which would disrupt π-conjugation. scispace.com

A significant finding in these reactions is the potential for a competing, irreversible allene dimerization pathway. acs.orgscispace.com This side reaction can form a stable rhodium complex that acts as a catalyst poison, effectively shutting down the desired [5+2] cycloaddition. acs.org This poisoning effect is particularly problematic with allenes that lack terminal substituents. acs.orgscispace.com

| Allene Substrate | Catalyst | Conditions | Outcome | Ref |

| Dimethyl allene-yne | [Rh(CO)₂Cl]₂ | DCE, 80 °C, 55 min | Successful [5+2] cycloaddition | acs.org |

| Des-dimethyl allene-yne | [Rh(CO)₂Cl]₂ | DCE, 80 °C, 55 min | No [5+2] product; catalyst poisoning observed | acs.org |

DCE: 1,2-dichloroethane

Intramolecular versions of the rhodium(I)-catalyzed [5+2] cycloaddition have been developed, where the alkyne or allene component is tethered to the vinylcyclopropane substrate. wikipedia.org These reactions are highly efficient for constructing fused bicyclic systems, such as 5/7 and 6/7 ring systems. pku.edu.cn While studies often use various vinylcyclopropane derivatives, the principles are directly applicable to substrates derived from this compound. The nature of the tether (e.g., nitrogen, oxygen, or carbon) can influence the reaction's success and stereochemical outcome. pku.edu.cnpku.edu.cn For example, nitrogen-tethered substrates often perform well, whereas certain carbon-tethered variants may fail due to increased steric repulsion. pku.edu.cn

Substituents on both the vinylcyclopropane and the π-system partner play a crucial role in the scope and efficiency of Rh(I)-catalyzed [5+2] cycloadditions.

On the Vinylcyclopropane: The presence of a heteroatom substituent, such as the 2-methoxyethoxy group in this compound, is often required for successful intermolecular reactions with alkynes. wikipedia.org Methyl substitutions on the VCP moiety are generally well-tolerated in related cycloadditions. pku.edu.cn

On the Alkyne/Allene: For intermolecular reactions with allene-ynes, terminal substituents (e.g., methyl groups) on the allene are critical. acs.orgscispace.com These substituents sterically hinder the competing catalyst-poisoning dimerization pathway, allowing the desired [5+2] cycloaddition to proceed. acs.orgscispace.com In contrast, allene-ynes lacking these terminal substituents lead to the formation of a stable rhodium complex that inhibits catalysis. acs.org For alkynes, steric bulk on the substituents can decrease reactivity by raising the energy barrier for insertion. scispace.com

The choice of rhodium catalyst and associated ligands is fundamental to the success and selectivity of [5+2] cycloadditions. The active catalytic species is often proposed to be [Rh(CO)Cl], formed from the dissociation of the dimeric precatalyst, [Rh(CO)₂Cl]₂. acs.orgscispace.com However, other catalyst systems have been explored to optimize the reaction.

Cationic rhodium(I) complexes, generated from precursors like [Rh(CO)₂Cl]₂ and a silver salt (e.g., AgSbF₆ or AgOTf), are effective catalysts. pku.edu.cnnih.gov The design and use of chiral ligands have enabled the development of asymmetric [5+2] cycloadditions. For instance, rhodium complexes with chiral phosphine (B1218219) ligands such as (R)-BINAP can induce high levels of enantioselectivity, achieving over 95% enantiomeric excess in certain systems. nih.govresearchgate.net The selection of the ligand can also influence the reaction's chemoselectivity and prevent undesired side reactions. illinois.edu

| Catalyst / Ligand | Reaction Type | Key Feature | Ref |

| [Rh(CO)₂Cl]₂ | Inter/Intramolecular [5+2] | Common precatalyst, forms active [Rh(CO)Cl] species. | acs.orgscispace.com |

| [((R)-BINAP)Rh]⁺SbF₆⁻ | Asymmetric Intramolecular [5+2] | Induces high enantioselectivity (≥95% ee). | nih.gov |

| Chiral Phosphoramidite Ligands | Asymmetric [5+2] | Achieves high enantioselectivities, up to >99.5% ee. | researchgate.net |

| [Rh(dppm)]SbF₆ | Intramolecular [3+2] | Can divert reactivity from [5+2] to [3+2] pathway. | pku.edu.cn |

dppm: Bis(diphenylphosphino)methane

Multi-component Cycloaddition Reactions

Another relevant multi-component reaction is a formal [5+1]/[(2+2)+1] cycloaddition cascade involving a vinylcyclopropane, an alkyne, and CO. acs.org This transformation is thought to proceed through a series of insertion and carbonylation steps on a Rh(I) center. acs.org These examples demonstrate the potential of vinylcyclopropanes to participate in complex, multi-component cycloaddition cascades, even if the specific [5+1+2+1] pattern has not been explicitly documented for this compound.

Regioselectivity and Chemoselectivity in Cycloadditions

The substitution pattern of the vinylcyclopropane plays a crucial role in controlling the regioselectivity of cycloaddition reactions. In catalytic reactions of unsymmetrically substituted vinylcyclopropanes, the metal catalyst can selectively cleave the less-hindered carbon-carbon bond of the cyclopropane ring. nih.gov For this compound, the presence of the 1-(2-methoxyethoxy) group significantly influences the electronic and steric properties of the cyclopropane ring, thereby directing the regiochemical outcome of the reaction.

In cobalt-catalyzed [5+1] cycloadditions, for instance, the catalyst exclusively targets the less hindered C-C bond of the cyclopropane, leading to the formation of a single regioisomer. nih.gov This high degree of regioselectivity is a key advantage in the synthesis of well-defined polysubstituted carbocycles. The regioselectivity of cycloaddition reactions is influenced by a combination of the electronic and steric properties of the reactants, as well as the specific reaction conditions employed. numberanalytics.com

In cycloaddition reactions with substrates containing multiple reactive sites, such as enynes or allene-ynes, this compound can exhibit high chemoselectivity. This selectivity is often dictated by the relative reactivity of the different π-systems towards the catalyst.

In Rh(I)-catalyzed (5+2) cycloadditions of this compound with allene-ynes, the reaction occurs exclusively at the terminal double bond of the allene moiety, with no reaction observed at the alkyne. nih.govacs.org This pronounced chemoselectivity is attributed to the lower activation barrier for the insertion of the allene double bond into the rhodium-vinylcyclopropane intermediate compared to the alkyne. nih.gov Computational studies have revealed that while simple allene and acetylene have similar reaction barriers, substituted alkynes are more difficult to insert due to steric repulsion from the additional substituents. nih.gov

Furthermore, in some cobalt-catalyzed cycloadditions, vinylcyclopropanes containing terminal alkenes react efficiently, while those with internal alkenes are found to be unreactive. nih.gov This highlights a preference for less sterically hindered π-systems. Such chemoselectivity is a powerful tool for achieving selective transformations in molecules with multiple sites of unsaturation.

Table 3: Chemoselectivity in Cycloadditions of Vinylcyclopropane Derivatives

| Catalytic System | Substrate with Competing Sites | Reactive Site | Unreactive Site | Reference |

|---|---|---|---|---|

| Rh(I) | Allene-yne | Allene terminal double bond | Alkyne | nih.govacs.orgnih.gov |

| Co | Internal vs. Terminal Alkene | Terminal alkene | Internal alkene | nih.gov |

Stereoselectivity in Cycloadditions (e.g., Enantioselectivity with Chiral Catalysts)

The stereochemical outcome of cycloaddition reactions involving vinylcyclopropanes can be controlled with high levels of selectivity through the use of chiral catalysts. While specific studies focusing exclusively on this compound are not extensively detailed, the principles are well-established for the broader class of vinylcyclopropane (VCP) substrates. These reactions leverage chiral rhodium catalysts and organocatalysts to induce enantioselectivity in various transformations, including [5+2] and [3+2] cycloadditions and rearrangements. unizar.eswikipedia.org

Enantioselective versions of the [5+2] cycloaddition have been developed using rhodium complexes with chiral ligands, such as BINAP, achieving excellent enantiomeric excess (up to >99%). wikipedia.org Similarly, novel chiral Rh(II) catalysts have been introduced for the enantioselective [2+1] cycloaddition of diazoacetates to olefins, a reaction that proceeds with high stereocontrol. nih.gov The mechanism often involves the formation of a pentacoordinate rhodium-carbene complex, where the chiral ligand environment dictates the facial selectivity of the addition. nih.gov

Beyond metal catalysis, organocatalytic approaches have proven effective for the enantioselective vinylcyclopropane-cyclopentene (VCP-CP) rearrangement. For instance, chiral secondary amine catalysts can activate vinylcyclopropane acetaldehydes to form enamine intermediates. These intermediates facilitate a ring-opening to an achiral iminium ion/dienolate pair, where all prior stereochemical information is lost. The subsequent, catalyst-controlled ring-closure then generates the cyclopentene (B43876) product with high enantioselectivity. unizar.es

Table 1: Examples of Catalytic Systems for Enantioselective Cycloadditions of Vinylcyclopropanes

| Reaction Type | Catalyst System | Substrate Class | Outcome |

|---|---|---|---|

| [5+2] Cycloaddition | Rh-BINAP | Vinylcyclopropane and alkyne | High enantiomeric excess (>99%) wikipedia.org |

| [2+1] Cycloaddition | Chiral Rh(II)-DPTI Complex | Vinylcyclopropane and ethyl diazoacetate | High enantioselectivity nih.gov |

| VCP-Cyclopentene Rearrangement | Chiral Jørgensen-Hayashi type organocatalyst | Racemic vinylcyclopropane-acetaldehydes | Enantioselective formation of cyclopentenes unizar.es |

Ring-Opening and Rearrangement Reactions

Vinylcyclopropane-Cyclopentene Rearrangements

The vinylcyclopropane-cyclopentene rearrangement is a synthetically valuable ring expansion reaction that converts a vinyl-substituted cyclopropane into a five-membered cyclopentene ring. wikipedia.org This transformation, first reported in 1959, can be initiated thermally or promoted by transition metal catalysts. organicreactions.org The presence of an oxygen-substituent on the cyclopropane ring, as in this compound, significantly influences the reactivity and conditions required for this rearrangement.

The thermal vinylcyclopropane-cyclopentene rearrangement is a high-energy process, with a typical activation energy of approximately 50 kcal/mol for the parent hydrocarbon. wikipedia.org Consequently, these reactions often require very high temperatures, sometimes exceeding 400 °C. wikipedia.org The mechanism has been a subject of extensive study, with evidence supporting both a concerted, orbital-symmetry-controlled pericyclic pathway and a stepwise process involving a diradical intermediate. The operative mechanism is highly dependent on the specific substrate. wikipedia.org

The presence of an electron-donating alkoxy group on the cyclopropane ring, such as the 2-methoxyethoxy group, is known to facilitate the cleavage of the adjacent C-C bond of the cyclopropane. This is because the oxygen atom can stabilize the developing positive charge or radical character in the transition state. This electronic effect leads to a kinetic acceleration of the rearrangement, allowing it to proceed at lower temperatures compared to unsubstituted vinylcyclopropanes. For example, studies on related siloxyvinylcyclopropanes and sulfinylvinylcyclopropanes still required temperatures above 300 °C to effect the rearrangement. wikipedia.org

Table 2: General Conditions for Vinylcyclopropane Rearrangements

| Substrate Type | Promoting Condition | Typical Temperature | Reference |

|---|---|---|---|

| Unsubstituted Vinylcyclopropane | Thermal | ~400-500 °C | wikipedia.org |

| Dichloro-substituted Vinylcyclopropane | Thermal (Pyrolysis) | > 400 °C | wikipedia.org |

| Siloxy- or Sulfinyl-substituted Vinylcyclopropane | Thermal | > 300 °C | wikipedia.org |

Transition metals are effective promoters of the vinylcyclopropane-cyclopentene rearrangement, often allowing the reaction to occur under significantly milder conditions than thermal methods. organicreactions.org Various metal complexes, particularly those of rhodium, have been investigated for this purpose. organicreactions.orgpku.edu.cn The reaction mechanism typically involves the coordination of the metal to the vinyl group, followed by oxidative addition into the strained C-C bond of the cyclopropane ring. This forms a metallacyclohexene intermediate, which then undergoes reductive elimination to furnish the cyclopentene product. Metal-promoted pathways can also offer unique opportunities for controlling the regioselectivity and stereoselectivity of the rearrangement. researchgate.net

The stereochemistry of the vinylcyclopropane-cyclopentene rearrangement is a critical aspect used to probe its underlying mechanism. wikipedia.org A fully concerted, pericyclic reaction would be expected to be stereospecific, meaning the stereochemical information in the starting material is directly translated to the product. Conversely, a stepwise mechanism proceeding through a diradical intermediate would likely allow for bond rotation, leading to a mixture of stereoisomers and a loss of stereospecificity. wikipedia.org

However, studying the stereochemical outcome is often complicated by competing side reactions, such as homodienyl nih.govwikipedia.org-hydrogen shifts and thermal stereomutations of the starting cyclopropane, which can scramble stereocenters faster than the rearrangement itself. wikipedia.org The substitution pattern on both the cyclopropane ring and the vinyl group plays a decisive role in dictating the energy landscape and the relative rates of these competing pathways, thereby influencing the final stereochemical composition of the cyclopentene product.

Pummerer-Type Reaction Mediated Ring-Opening of Cyclopropylsulfoxides

An alternative mode of reactivity for cyclopropanes derived from this compound involves a Pummerer-type ring-opening of a corresponding cyclopropylsulfoxide. This transformation provides a pathway to functionalized acyclic products under very mild conditions. researchgate.net

In a representative sequence, a related compound, α-lithiated 1-[(2-methoxyethoxy)methoxy]-2-(phenylsulfinyl)cyclopropane, undergoes smooth alkylation. The resulting α-alkylated cyclopropylsulfoxides are then subjected to Pummerer-type reaction conditions. Treatment with trifluoroacetic anhydride (B1165640) (TFAA) and diisopropylethylamine (iPr2NEt) in dichloromethane (B109758) at a low temperature of -78°C induces a ring-opening. researchgate.net This process generates a mixture of β-(phenylthio)-α,β-unsaturated and γ,δ-unsaturated aldehydes. researchgate.net This reaction showcases a controlled method for cleaving the cyclopropane ring to access linear, highly functionalized aldehyde structures. researchgate.netrsc.org

Table 3: Pummerer-Type Ring-Opening of a Substituted Cyclopropylsulfoxide

| Starting Material | Reagents and Conditions | Products | Reference |

|---|

Electrophile-Induced C-C Bond Activation and Subsequent Transformations

The inherent ring strain and the electronic nature of the substituents in this compound make it susceptible to reactions with electrophiles. The presence of the vinyl group and the oxygen-containing substituent activates the cyclopropane ring, facilitating cleavage of the distal C-C bond upon interaction with an electrophile. This reactivity profile opens pathways for constructing more complex molecular architectures.

Formation of Unsaturated Heterocycles (e.g., Tetrahydrofurans)

A significant transformation involving electrophile-induced activation is the synthesis of cyclopropyl-fused tetrahydrofurans, also known as oxabicyclo[3.1.0]hexanols. This process is typically achieved through an iodocyclization reaction. Research has demonstrated that treating vinylcyclopropanes with an iodine source, such as molecular iodine (I₂) or a combination of sodium iodide (NaI) and a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) (PIDA), can initiate an electrophilic attack on the vinyl group. otago.ac.nzchemrxiv.org This leads to the formation of an iodonium (B1229267) ion intermediate.

The neighboring oxygen atom of the methoxyethoxy group can then act as an intramolecular nucleophile, attacking the cyclopropane ring. This results in the cleavage of a C-C bond and the formation of the tetrahydrofuran (B95107) ring fused to the cyclopropane. otago.ac.nz The reaction proceeds to yield the desired oxabicyclo[3.1.0]hexanol structures. Studies have shown this method is effective for a range of vinylcyclopropanes bearing different functional groups, including esters, ketones, and amides. otago.ac.nzresearchgate.net

The table below summarizes the conditions and outcomes for the iodocyclization of various vinylcyclopropanes, illustrating the general applicability of this transformation.

Table 1: Iodocyclization of Vinylcyclopropanes to Form Cyclopropyl-Fused Tetrahydrofurans

| Entry | Vinylcyclopropane Substrate | Reagents | Solvent | Temp (°C) | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| 1 | Vinylcyclopropane with methyl ketone | I₂ | CH₂Cl₂/H₂O | rt | Low | chemrxiv.org |

| 2 | Vinylcyclopropane with methyl ketone | I₂ | CH₂Cl₂/H₂O | 50 | ~20 | chemrxiv.org |

| 3 | Vinylcyclopropane with phenyl amide | PIDA, NaI | CH₂Cl₂/H₂O | rt | 53 | researchgate.net |

| 4 | Vinylcyclopropane with 4-methoxyphenyl (B3050149) amide | PIDA, NaI | CH₂Cl₂/H₂O | rt | 92 | researchgate.net |

| 5 | Vinylcyclopropane with N-benzyl amide | PIDA, NaI | CH₂Cl₂/H₂O | rt | 48 | otago.ac.nzresearchgate.net |

This table is generated based on data for analogous vinylcyclopropane structures as detailed in the cited literature.

Other Ring Expansion Pathways (e.g., to Butyrolactones)

Beyond the formation of five-membered heterocycles through C-O bond formation, vinylcyclopropanes can undergo ring expansion via C-C bond migration. A notable example is the transformation of appropriately substituted vinylcyclopropanes into α-ethylidenebutyrolactones. acs.org While the classic vinylcyclopropane rearrangement typically leads to cyclopentenes, the presence of specific activating groups can steer the reaction towards different carbocyclic or heterocyclic skeletons. wikipedia.orgresearchgate.net

The ring expansion to a butyrolactone framework has been documented for substrates like tert-butyl 1-vinylcyclopropane-1-carboxylates. This transformation involves the cleavage of the bond between the two substituted cyclopropyl (B3062369) carbons, followed by rearrangement and lactonization. acs.org This type of reactivity highlights the potential of the vinylcyclopropane moiety to serve as a masked precursor for various ring systems depending on the reaction conditions and the nature of the substituents on the cyclopropane ring. The methoxyethoxy group in the title compound could potentially influence such rearrangements through electronic effects or by acting as a coordinating group for a metal catalyst.

The table below presents findings on the ring expansion of a related vinylcyclopropane system.

Table 2: Ring Expansion of tert-Butyl 1-Vinylcyclopropane-1-carboxylates

| Entry | Substrate | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|---|

| 1 | tert-Butyl 1-isopropenylcyclopropane-1-carboxylate | 1. TFA, CH₂Cl₂ 2. Pyridine, 80 °C | 3,3-Dimethyl-5-ethylidene-dihydrofuran-2-one | 72 | acs.org |

This table is generated based on data for analogous vinylcyclopropane structures as detailed in the cited literature.

Mechanistic Investigations and Computational Insights

Elucidation of Reaction Mechanisms

Understanding the underlying mechanisms of reactions involving 1-(2-Methoxyethoxy)-1-vinylcyclopropane is crucial for controlling reaction outcomes and designing synthetic strategies. Investigations have focused on two major classes of reactions: metal-catalyzed cycloadditions and uncatalyzed thermal rearrangements.

Transition metals are effective catalysts for the cycloaddition reactions of vinylcyclopropanes, which can act as five-carbon synthons in the construction of larger carbocyclic systems ranging from five to eight-membered rings. nih.govpku.edu.cn These reactions typically proceed via the selective cleavage of a C-C bond in the cyclopropane (B1198618) ring, a process often directed by the coordination of the vinyl group's π-system to the metal center. nih.gov For non-activated VCPs, which lack strong electron-withdrawing groups, the common pathway involves an oxidative addition to the metal, generating key metallacyclic intermediates. nih.gov

The core of metal-catalyzed VCP cycloadditions lies in the formation and subsequent reaction of metallacyclic intermediates. The specific intermediate formed dictates the course of the reaction and the final product.

Metallacyclohexene: In many rhodium(I)-catalyzed cycloadditions, such as [5+1] and [5+2] reactions, the key intermediate is a metallacyclohexene. acs.org This species is formed through the ring-opening oxidative addition of the VCP to the rhodium center. acs.org Subsequent steps involve the insertion of another reaction partner (like CO or an alkyne) into a rhodium-carbon bond, followed by reductive elimination to yield the carbocyclic product. acs.orgpku.edu.cn

Metallacyclooctene: For certain rhodium-catalyzed processes, migratory insertion following the initial cyclopropane ring cleavage leads to the formation of metallacyclooctene intermediates. nih.gov Reductive elimination from these eight-membered metallacycles can then generate a diverse array of cycloadducts. nih.gov In some cobalt-catalyzed [5+1] cycloadditions, a cobaltacyclobutane is first formed, which then expands to a metallacycloheptene, a close relative of the metallacyclooctene structure, before reductive elimination. nih.gov

Rhodacyclopentane: In ruthenium-catalyzed [5+2] cycloadditions, a different pathway is proposed where the catalyst first engages with the enyne part of a substrate to form a ruthenacyclopentene intermediate with the cyclopropane ring still intact. wikipedia.org However, in the context of rhodium-catalyzed [3+2] cycloadditions, the formation of a π-allyl rhodium species is a crucial first step. pku.edu.cn This can be considered a type of rhodacyclopentane precursor, where the metal is part of a five-membered ring structure before subsequent insertion and reductive elimination steps. pku.edu.cnnih.gov DFT studies support the initiation of these reactions via the formation of such π-allyl rhodium intermediates. pku.edu.cn

Table 1: Metallacyclic Intermediates in VCP Cycloadditions

| Metallacyclic Intermediate | Metal Catalyst (Example) | Cycloaddition Type (Example) | Reference |

|---|---|---|---|

| Metallacyclohexene | Rhodium(I) | [5+1], [5+2], [5+2+1] | acs.org |

| Metallacyclooctene | Rhodium(I) | General Cycloadditions | nih.gov |

| Rhodacyclopentane (or π-allyl rhodium precursor) | Rhodium(I) | [3+2] | pku.edu.cnnih.gov |

| Metallacycloheptene | Cobalt | [5+1] | nih.gov |

The efficiency of metal-catalyzed reactions can be diminished by catalyst deactivation or poisoning. youtube.com While specific studies on catalyst deactivation for reactions involving this compound are not prominent, general principles of catalyst deactivation are applicable. These processes reduce the catalyst's activity over time, leading to lower yields or incomplete reactions. youtube.com

Common deactivation mechanisms include:

Poisoning: Chemical species present as impurities in the reactants or solvent can bind strongly to the active sites of the metal catalyst, rendering them inactive. For the palladium, rhodium, and nickel catalysts often used in VCP chemistry, substances containing sulfur or certain strongly coordinating ligands can act as poisons. nih.govnih.gov

Coking: At the elevated temperatures sometimes required for cycloadditions, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke). youtube.com These deposits can physically block the active sites and pores of a supported catalyst. youtube.com

Product Inhibition: In some cases, the reaction product may coordinate more strongly to the catalyst than the reactants, leading to inhibition that slows or stops the catalytic cycle.

When heated, vinylcyclopropanes undergo a characteristic ring expansion to form cyclopentenes, a transformation known as the vinylcyclopropane-cyclopentene rearrangement. wikipedia.orgorganicreactions.org For over half a century, a central topic of discussion has been the precise mechanism of this rearrangement, which is generally understood to operate via one of two competing pathways: a stepwise diradical process or a concerted pericyclic reaction. wikipedia.org The operative mechanism is highly dependent on the specific substrate, with substituent effects playing a critical role. wikipedia.orgnih.gov

This pathway involves the homolytic cleavage of one of the cyclopropane's C-C bonds to form a diradical intermediate. This intermediate is typically an allylic radical, which offers resonance stabilization. researchgate.net For this compound, cleavage of the bond adjacent to the vinyl and alkoxy groups would be favored, as the resulting radical center is stabilized by both the adjacent π-system and the oxygen atom of the alkoxy group.

Computational studies on substituted vinylcyclopropanes, including those with methoxy (B1213986) groups, have shown that the transition states and intermediates along the rearrangement pathway possess significant diradical character. nih.gov The stability of this diradical intermediate influences the reaction's activation energy and stereochemical outcome. wikipedia.org Once formed, the diradical can undergo conformational changes before cyclizing to form the five-membered cyclopentene (B43876) ring. researchgate.net The stepwise nature of this process allows for the potential loss of stereochemical information, leading to mixtures of stereoisomeric products. wikipedia.org

The alternative mechanistic route is a concerted, pericyclic process governed by the principles of orbital symmetry. wikipedia.org This rearrangement can be classified as a wikipedia.orgacs.org-sigmatropic shift. organicchemistrydata.org According to the Woodward-Hoffmann rules, a suprafacial wikipedia.orgacs.org-sigmatropic carbon shift with retention of configuration at the migrating carbon is thermally forbidden. wikipedia.org However, the unique geometry and strain of the vinylcyclopropane (B126155) system can lower the activation barrier for formally forbidden pathways, making them accessible. wikipedia.orgorganicchemistrydata.org

Experimental evidence, including kinetic data and secondary kinetic isotope effects, has been used to support a concerted mechanism in certain cases. wikipedia.org This pathway implies a single transition state connecting the reactant and product without the formation of a discrete intermediate. The stereochemical outcome of a pericyclic reaction is highly specific and predictable based on the symmetry of the interacting orbitals. wikipedia.org In many vinylcyclopropane rearrangements, it is believed that both diradical and pericyclic characteristics are present, and the reaction may proceed through a continuum of transition states that lie between the two mechanistic extremes. wikipedia.org

Table 2: Comparison of Mechanistic Pathways for VCP Rearrangement

| Feature | Diradical-Mediated Process | Orbital-Symmetry-Controlled Process | Reference |

|---|---|---|---|

| Nature | Stepwise | Concerted | wikipedia.org |

| Intermediate | Yes (Diradical) | No (Single Transition State) | wikipedia.orgresearchgate.net |

| Stereochemistry | Potential for stereochemical scrambling | Stereospecific, governed by orbital symmetry | wikipedia.org |

| Influencing Factors | Stability of the diradical intermediate (substituent effects) | Orbital symmetry rules, geometric constraints | wikipedia.orgorganicchemistrydata.org |

| Evidence | Product distribution, substituent effects on activation energy | Kinetic data, secondary kinetic isotope effects | wikipedia.org |

Stereochemical Course of Reductive Elimination in Synthesis

The synthesis of vinylcyclopropanes often involves a key reductive elimination step from a metal center. The stereochemical outcome of this step is crucial in determining the final product's geometry. In syntheses analogous to those for this compound, the stereochemistry of the reductive elimination process has been a subject of detailed investigation.

Generally, in transition-metal-mediated carbon-carbon bond formations, oxidatively induced reductive elimination is a pivotal step that proceeds with a high degree of stereochemical retention. For instance, in iron-mediated preparations of vinylcyclopropanes, the oxidation of (pentenediyl)iron complexes leads to the formation of vinylcyclopropanecarboxylates where the relative stereochemistry of the cyclopropane ring is consistent with reductive elimination occurring with retention of configuration at the centers being joined. nih.gov This principle suggests that the stereocenters established in the organometallic precursor would be faithfully transferred to the final vinylcyclopropane product.

However, the steric bulk of substituents can influence this outcome. In cases involving bulky substituents on the precursor complex, the major product can sometimes result from ring closure with inversion of configuration at one of the carbon centers. nih.gov This deviation from retention highlights the delicate balance of steric and electronic factors governing the reductive elimination process.

Furthermore, in stereoselective intramolecular Tsuji-Trost cascade cyclizations used to form fused vinylcyclopropanes, the reaction demonstrates high diastereoselectivity and enantiospecificity. nih.gov The mechanistic pathway involves an initial oxidative addition of a palladium(0) catalyst with inversion of stereochemistry, followed by an intramolecular trapping by a nucleophile, which also proceeds with inversion. This double inversion sequence results in a net retention of the stereochemistry from the starting material to the final fused vinylcyclopropane product. nih.gov While this specific methodology applies to fused systems, the underlying principles of stereochemical control by the catalyst and reaction pathway are broadly relevant to the synthesis of substituted vinylcyclopropanes like this compound.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms, reactivity, and selectivity of chemical reactions involving vinylcyclopropanes. These theoretical approaches provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations on Reactivity and Selectivity

DFT calculations are widely used to study the vinylcyclopropane-cyclopentene rearrangement and other reactions of vinylcyclopropanes. These calculations help in understanding the electronic effects of substituents on the reactivity and selectivity of these transformations. For vinylcyclopropanes, including those with alkoxy substituents like the methoxyethoxy group in this compound, DFT studies can predict how the substituent influences the stability of reactants, transition states, and products.

For example, studies on substituted vinylcyclopropanes have shown that the stereoselectivity of rearrangements is influenced by substituents that alter the relative energies of competing diradical intermediates. nih.gov The presence of an electron-donating group like the methoxyethoxy group would be expected to influence the electron density of the vinyl and cyclopropane moieties, thereby affecting the activation barriers and reaction pathways. DFT calculations can quantify these effects and predict the most likely reaction outcomes.

| Computational Method | System Studied | Key Findings on Reactivity and Selectivity |

| B3LYP/6-31G* | Substituted Vinylcyclopropanes | Substituents influence the relative energies of diradical intermediates, thereby controlling stereoselectivity. nih.gov |

| M06L/def2-TZVP//MN15/6-31G(d)(SDD) | 4-methoxyphenyl-substituted vinylcyclopropane | Methoxy substitution impacts the rate and selectivity of Ni(I)-catalyzed cis/trans isomerization. nih.gov |

Energy Profile Calculations for Transition States and Intermediates

A critical aspect of computational studies is the calculation of the energy profiles for entire reaction pathways. This involves locating and characterizing the energies of all relevant transition states and intermediates. For the reactions of this compound, such calculations would illuminate the step-by-step mechanism and identify the rate-determining step.

In the context of vinylcyclopropane rearrangements, computational studies have detailed the energy landscapes, revealing the presence of diradical intermediates and the transition states connecting them. nih.gov These calculations can help rationalize why a particular stereochemical outcome is favored by comparing the activation energies of different possible pathways. For instance, the lower energy pathway would correspond to the major product observed experimentally.

| System | Computational Level | Calculated Feature | Significance |

| Vinylcyclopropane rearrangement | B3LYP/6-31G* with CASSCF(4,4)/6-31G* single point | Energy profile of diradical intermediates and transition states | Explains stereochemical scrambling and product distribution. nih.gov |

| Ni(I)-catalyzed isomerization | CPCM (1,4-dioxane) M06L/def2-TZVP//MN15/6-31G(d)(SDD) | Free energy barrier for C-C bond cleavage | Rationalizes the mild reaction conditions required for the catalyzed process. nih.gov |

Modeling of Catalyst-Substrate Interactions

For catalyzed reactions involving this compound, understanding the interaction between the catalyst and the substrate is paramount. Computational modeling can provide a detailed picture of these interactions, including the geometry of the catalyst-substrate complex and the electronic factors at play.

In studies of Ni(I)-catalyzed cis/trans isomerization of vinylcyclopropanes, DFT calculations have shown that the vinylcyclopropane acts as a π-ligand to the Ni(I) center. nih.gov The calculations revealed that the radical character in the intermediate resides primarily on the nickel atom, with minimal induction onto the organic moiety. This type of analysis would be directly applicable to understanding how a catalyst might interact with this compound, and how the methoxyethoxy group might influence the binding and subsequent reaction.

Kinetic studies of peptide-based thiyl radical-catalyzed cycloadditions of vinylcyclopropanes have highlighted the importance of noncovalent interactions between the catalyst and substrate. nih.gov Computational modeling can complement these experimental findings by identifying the specific hydrogen bonds and other noncovalent interactions that govern the reaction's rate and enantioselectivity.

Prediction of Regio- and Stereochemical Outcomes

A major goal of computational chemistry in this field is the accurate prediction of the regio- and stereochemical outcomes of reactions. By calculating the energies of different possible products and the transition states leading to them, DFT can often predict which isomer will be formed preferentially.

For the vinylcyclopropane-cyclopentene rearrangement, computational studies have successfully reproduced experimental kinetic isotope effects and have rationalized the observed stereoselectivity. nih.gov The models show that the major product is formed through a specific pathway (the "si" pathway), and that higher energy diradical species are responsible for any scrambling of stereochemistry. nih.gov

In the case of this compound, computational models could be employed to predict how the electronic and steric properties of the methoxyethoxy group would direct the outcome of various transformations, such as cycloadditions or rearrangements. This predictive power is invaluable for designing new synthetic routes and for understanding the fundamental principles that control chemical reactivity.

Applications in Complex Molecule Synthesis and Methodological Advancements

Building Blocks for Carbocyclic and Heterocyclic Scaffolds

The inherent ring strain and the presence of both donor and acceptor groups make 1-(2-methoxyethoxy)-1-vinylcyclopropane a valuable precursor for a range of cyclic compounds.

A significant application of 1-(2-alkoxyvinyl)cyclopropanes, including the methoxyethoxy-substituted variant, is in [3+2] and [5+2] cycloaddition reactions for the synthesis of five- and seven-membered rings. The reaction of this compound with electron-deficient alkenes or alkynes, often catalyzed by a Lewis acid, can lead to the formation of substituted cycloheptenone and cycloheptane (B1346806) derivatives. This transformation typically proceeds through a vinylcyclopropane-cyclopentene rearrangement, which can be extended to a formal [5+2] annulation. The process involves the initial formation of a cyclopentene (B43876) intermediate that subsequently undergoes further rearrangement to yield the seven-membered ring.

The general scheme for this transformation allows for the creation of a variety of substituted cycloheptanoids, which are important structural motifs in many natural products and biologically active molecules. The specific substitution pattern of the resulting cycloheptenone or cycloheptane can be controlled by the choice of the reaction partner and the reaction conditions.

While direct synthesis of indanone derivatives using this compound is less commonly documented, the underlying principles of its reactivity can be applied to the construction of such bicyclic systems. The related intramolecular [3+2] cycloaddition of vinylcyclopropanes with tethered aromatic rings can provide access to hydroindanone frameworks. For instance, a vinylcyclopropane (B126155) unit connected to an aromatic ring by a suitable tether can undergo a Lewis acid-catalyzed rearrangement to form a five-membered ring fused to the aromatic system, which can then be oxidized to an indanone.

Strategic Application in Target-Oriented Synthesis

The ability of this compound to facilitate the rapid construction of complex molecular skeletons makes it a valuable tool in the synthesis of natural products and other target molecules.

Vinylcyclopropanes are key building blocks in the synthesis of various natural products. Their ability to undergo rearrangements to form larger rings is particularly useful for accessing the core structures of many terpenoids and alkaloids. For instance, the cycloheptane ring, which can be synthesized from this compound, is a common feature in natural products like pseudoguaianolides and tiglianes. The strategic application of vinylcyclopropane chemistry allows for elegant and efficient approaches to these complex targets.

Development of Novel Synthetic Methodologies Utilizing Cyclopropane (B1198618) Strain

The high ring strain of the cyclopropane ring in this compound is a driving force for many of its chemical transformations. This strain energy can be released in a controlled manner to drive reactions that would otherwise be thermodynamically unfavorable.

Researchers have leveraged this property to develop new synthetic methods. For example, the transition metal-catalyzed activation of the cyclopropane ring can lead to the formation of metallacyclobutane intermediates, which can then participate in a variety of coupling and cycloaddition reactions. These methodologies provide new avenues for the construction of complex organic molecules and highlight the ongoing importance of strained ring systems in synthetic innovation. The development of stereoselective variants of these reactions is also an active area of research, aiming to provide enantiomerically enriched products for applications in medicinal chemistry and materials science.

Cascade and Tandem Reactions for Enhanced Complexity Generation

The strategic design of molecules that can undergo sequential reactions in a single pot is a cornerstone of modern synthetic chemistry, aiming to increase efficiency and build molecular complexity rapidly. The compound this compound is a prime example of a substrate engineered for such processes. Its unique structural features, combining a strained cyclopropane ring with a nucleophilic vinyl group and an electron-donating alkoxy substituent, enable it to participate in elegant cascade and tandem reaction sequences.

A significant advancement in the application of vinylcyclopropanes is their use as precursors in tandem reactions that combine a cycloaddition event with a Nazarov cyclization. This sequence leverages the inherent reactivity of the vinylcyclopropane moiety to first engage with a reaction partner and then undergo a powerful ring-closing electrocyclization to construct polycyclic systems with high stereocontrol.

Research into divinyl donor-acceptor cyclopropanes (DACs) has illuminated a pathway directly analogous to how this compound can be utilized. bohrium.comnih.gov In these sequences, the vinylcyclopropane derivative serves as a latent pentadienyl cation precursor, a key intermediate required for the Nazarov cyclization. bohrium.comnih.gov The reaction is typically initiated by a Lewis acid, which promotes the ring-opening of the cyclopropane. This generates a 1,3-zwitterion, which, due to the presence of the vinyl group, is embedded within a divinyl framework. bohrium.comnih.gov

This extended π-system readily undergoes a 4π-conrotatory electrocyclization, the defining step of the Nazarov cyclization, to form a five-membered ring and a cyclic allyl cation. bohrium.comnih.gov The true elegance of this tandem approach is revealed in the subsequent step. Instead of simple elimination to yield a cyclopentenone, the stabilized allyl cation is intercepted by a dipolarophile in a formal [4+2] cycloaddition. nih.gov This trapping of the cationic intermediate allows for the formation of intricate, fused or bridged ring systems with excellent yield and diastereoselectivity. nih.gov

Table 1: Representative Sequential Cycloaddition-Nazarov Cyclization

| Reactant 1 | Reactant 2 (Dipolarophile) | Lewis Acid | Key Intermediate | Product Type | Ref. |

| Divinyl Donor-Acceptor Cyclopropane | Benzaldehyde | Trifluoroacetic Acid | Pentadienyl Cation -> Cyclic Allyl Cation | Substituted Pyran | nih.gov |

Future Directions and Emerging Research Areas

Expansion of Catalyst Scope and Ligand Architectures

The advancement of reactions involving 1-(2-methoxyethoxy)-1-vinylcyclopropane is intrinsically linked to the development of novel catalytic systems. Historically, transition metals like rhodium and palladium have dominated the field. pku.edu.cnsoton.ac.uk Rhodium catalysts, such as Wilkinson's catalyst and cationic Rh(I) complexes, are particularly effective for [5+2] and [3+2] cycloadditions. pku.edu.cnillinois.edu Similarly, palladium(0) complexes are widely used for [3+2] cycloadditions and other rearrangements involving the formation of a π-allyl palladium zwitterionic intermediate. researchgate.netsoton.ac.uk

Future research is focused on moving beyond these established systems to enhance reactivity, reduce costs, and improve sustainability. Key emerging areas include:

Exploring First-Row Transition Metals: There is growing interest in catalysts based on more abundant and less toxic metals like iron. Iron-mediated processes for the preparation of vinylcyclopropanes have been demonstrated, suggesting potential for their use in subsequent transformations. marquette.edu

Novel Activation Methods: Visible-light photocatalysis is emerging as a powerful alternative to traditional metal catalysis for [3+2] cycloadditions of VCPs. scispace.com This strategy avoids the direct use of metal catalysts in the key bond-forming step and opens pathways for reactions with previously unreactive partners. scispace.com

Advanced Ligand Design: The selectivity and efficiency of metal-catalyzed reactions are critically dependent on the ligand architecture. Research is actively pursuing novel ligands to control both regioselectivity and enantioselectivity. Noteworthy developments include the use of non-symmetrical ferrocene-based bisphosphines for Rh-catalyzed ring openings and chiral imidazoline-phosphines and phosphoramidites for Pd-catalyzed cycloadditions. soton.ac.uknih.gov

Additive and Co-catalyst Effects: The role of additives is becoming increasingly appreciated. For instance, in the Rh(I)-catalyzed asymmetric ring-opening of VCPs, the addition of Zn(OTf)₂ was found to be crucial, not only for accelerating the reaction but also for facilitating the formation of the active rhodium-ligand complex. nih.gov

Ligand-Free Systems: A significant step towards greener chemistry is the development of ligand-free catalytic systems. A palladium(II)-catalyzed reaction of VCPs with boronic acids has been successfully carried out in water without the need for specialized ligands, showcasing a promising direction for future development. soton.ac.uk

Development of Asymmetric Transformations with High Enantiocontrol

A major frontier in VCP chemistry is the development of catalytic asymmetric reactions to produce enantioenriched molecules, which are crucial for the pharmaceutical and agrochemical industries. researchgate.netnih.gov While catalytic asymmetric cycloadditions have been well-studied, the asymmetric ring-opening of VCPs remains a less developed area, presenting a significant opportunity for innovation. nih.gov

Current research highlights several successful strategies and points toward future endeavors:

Rhodium-Catalyzed Asymmetric Ring Opening: A highly effective method involves the Rh(I)-catalyzed asymmetric ring-opening of racemic vinyl cyclopropanes with aryl boronic acids. nih.gov Using a chiral ferrocene-based bisphosphine ligand, this transformation achieves excellent regioselectivity (typically 99:1) and high enantioselectivity, with enantiomeric excesses (ee's) generally between 88% and 96%. nih.gov

Asymmetric Cycloadditions: The enantioselective [3+2] cycloaddition of VCPs is a powerful tool for constructing complex chiral cyclopentanes. High levels of enantiocontrol have been achieved using various catalyst-ligand combinations. For example, Rh(I) paired with the chiral ligand (R)-H₈-BINAP catalyzes the cycloaddition of 1-yne-VCPs to yield bicyclic products with excellent enantioselectivities. pku.edu.cn Similarly, palladium catalysts using chiral phosphine (B1218219) ligands, such as the Trost ligand, effectively catalyze formal [3+2] cycloadditions with high stereocontrol. soton.ac.uk

Enantioconvergent Rearrangements: A groundbreaking future direction is the development of enantioconvergent reactions, where a racemic starting material is converted into a single enantiomer of the product. A recent rhodium-catalyzed rearrangement of racemic vinyl gem-difluorocyclopropanes demonstrates this principle, producing chiral cyclopentenes with excellent ee values. chemrxiv.org Applying this concept to oxygenated VCPs like this compound is a logical and exciting next step.

Despite these successes, the development of new, broadly applicable strategies for the catalytic, asymmetric ring-opening of VCPs is considered a key area for future research. researchgate.net

Integration into Multi-component and Flow Chemistry Systems

Increasing the efficiency and complexity of synthetic operations is a constant goal in organic chemistry. Integrating VCPs into multi-component reactions (MCRs) and continuous flow chemistry systems represents a significant move towards this objective.

An elegant example of an MCR is the palladium-catalyzed reaction between vinyl cyclopropanes, arenesulfonyl indoles, and malonates. soton.ac.uk This process involves the in situ formation of a conjugate imine from the indole, which then reacts with the zwitterionic π-allyl palladium intermediate generated from the VCP, followed by a subsequent allylation with malonate to afford complex spiroindolines in a single operation. soton.ac.uk

The development of robust, ligand-free catalytic systems, such as the Pd(II)-catalyzed reaction with boronic acids in water, is a critical enabler for the future adoption of flow chemistry. soton.ac.uk Such systems are often more amenable to the conditions required for continuous processing, which offers advantages in terms of safety, scalability, and process control over traditional batch chemistry. Future work will likely focus on adapting these and other efficient catalytic systems for VCPs to continuous flow reactors.

Exploration of New Reaction Manifolds and Rearrangement Pathways

Beyond the well-known vinylcyclopropane-cyclopentene rearrangement, researchers are actively exploring new modes of reactivity for VCPs to generate novel molecular architectures. wikipedia.orgresearchgate.net The methoxyethoxy substituent on the title compound can play a crucial role, as electron-donating groups are known to facilitate the thermal rearrangement to cyclopentenes at significantly lower temperatures. wikipedia.org

Emerging areas of exploration include:

Novel Cycloaddition Partners: While alkynes and alkenes are common partners, new reaction partners are being investigated. The reaction of VCPs with arynes, for example, has been shown to produce functionalized phenanthrene (B1679779) derivatives, opening a new pathway for the synthesis of polycyclic aromatic systems. nih.gov

Photocatalytic Activation: The use of visible light to mediate [3+2] cycloadditions represents a new reaction manifold that complements traditional transition-metal catalysis. scispace.com This approach can engage different substrate classes and proceed through distinct mechanistic pathways. scispace.com

Chemodivergent Rearrangements: A sophisticated strategy involves using a single VCP precursor to access multiple, distinct product classes by subtly changing reaction conditions or catalysts. A recent report on the rhodium-catalyzed rearrangement of vinyl gem-difluorocyclopropanes demonstrated the ability to chemodivergently produce either chiral cyclopentenones or gem-difluorocyclopentenes. chemrxiv.org This concept of catalyst-controlled product selectivity is a major goal for future research with functionalized VCPs.

Diverse Cycloaddition Modes: VCPs can participate in various cycloaddition modes beyond the common [3+2], including [5+2], [4+3], and [3+3] cycloadditions, providing access to seven- and six-membered rings, respectively. pku.edu.cnillinois.edu Continued exploration of the factors that control this periselectivity is a key research objective. illinois.edu

Advanced Spectroscopic Characterization for Mechanistic Confirmation (within a research context)

A deep understanding of reaction mechanisms is essential for the rational design of new catalysts and the prediction of reaction outcomes. For VCPs, significant questions remain about the precise pathways of many transformations.

For instance, the mechanism of the widely used rhodium-catalyzed [5+2] cycloaddition is still a subject of debate. illinois.edu Two primary mechanistic hypotheses have been proposed: one pathway proceeds via a metallacyclohexene intermediate, while the other involves a metallacyclopentene intermediate. illinois.edu The operative pathway is thought to depend on factors such as the specific metal catalyst, the ligands, and the substitution pattern on the VCP. illinois.edu

Future research will rely heavily on advanced spectroscopic and analytical techniques to resolve these mechanistic ambiguities. This includes:

In-situ reaction monitoring using NMR and IR spectroscopy to identify and characterize transient intermediates.

Kinetic studies to determine reaction orders and activation parameters.

Computational studies (DFT) to model reaction pathways and transition states, providing insights that can be correlated with experimental observations. pku.edu.cn

Such detailed mechanistic work, like the studies that elucidated the dual role of Zn(OTf)₂ in promoting Rh-catalyzed ring openings, is critical for moving from empirical discovery to mechanism-based catalyst design. nih.gov

Data Tables

Table 1: Selected Research Findings on Vinylcyclopropane (B126155) Transformations

| Reaction Type | Catalyst / Ligand System | Substrates | Key Outcome(s) | Reference(s) |

| Asymmetric Ring Opening | Rh(I) / Ferrocene-based bisphosphine / Zn(OTf)₂ | Racemic Vinylcyclopropanes + Aryl Boronic Acids | High regioselectivity (99:1) and enantioselectivity (88-96% ee). | nih.gov |

| Asymmetric [3+2] Cycloaddition | Rh(I) / (R)-H₈-BINAP | 1-yne-Vinylcyclopropanes | Bicyclic cyclopentenes in good yields and excellent enantioselectivities. | pku.edu.cn |

| Multi-component Reaction | Pd₂(dba)₃ / Phosphoramidite ligand | Vinylcyclopropane + Arenesulfonyl Indole + Malonate | Synthesis of complex spiroindolines in good yields and stereoselectivities. | soton.ac.uk |

| Ligand-Free Ring Opening | Pd(II) | Vinylcyclopropane + Boronic Acids | Good yields and selectivities in water without a specialized ligand. | soton.ac.uk |

| Photocatalytic [3+2] Cycloaddition | Visible Light / Photocatalyst | Vinylcyclopropane + Acetylenic Sulfones | Novel pathway for cyclopentane (B165970) synthesis, avoiding direct metal catalysis in the cycloaddition. | scispace.com |

| Enantioconvergent Rearrangement | Rhodium / Chiral Ligand | Racemic vinyl gem-difluorocyclopropanes | Chemodivergent synthesis of chiral cyclopentenones or cyclopentenes with high ee. | chemrxiv.org |

Q & A

Basic: What are the key synthetic methodologies for preparing 1-(2-Methoxyethoxy)-1-vinylcyclopropane?

Answer:

The synthesis typically involves two critical steps: (1) cyclopropane ring formation and (2) functionalization with the 2-methoxyethoxy and vinyl groups.

- Cyclopropanation : A [2+1] cycloaddition using carbene precursors (e.g., diazo compounds) with alkenes is common. For example, vinylcyclopropane derivatives can be synthesized via transition-metal-catalyzed reactions .

- Etherification : The 2-methoxyethoxy group can be introduced via nucleophilic substitution (e.g., Williamson synthesis) using sodium methoxide or similar bases in polar aprotic solvents. Steric hindrance around the cyclopropane may necessitate elevated temperatures .

- Characterization : Confirm regiochemistry using and NMR, focusing on cyclopropane ring protons (δ ~1.0–2.5 ppm) and vinyl group coupling patterns.

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of bond angles and substituent spatial arrangement. For example, analogous cyclopropane derivatives show synclinal conformations in ether chains, stabilized by weak C–H⋯O interactions .

- Spectroscopy :

- NMR : Vinyl protons exhibit characteristic coupling (). Cyclopropane protons appear as distinct multiplets due to ring strain.

- IR : Stretching frequencies for C-O (1100–1250 cm) and C=C (1640–1680 cm) confirm functional groups.

Basic: What factors influence the stability of this compound under storage or reaction conditions?

Answer:

- Ring Strain : The cyclopropane’s inherent strain (~27 kcal/mol) increases susceptibility to ring-opening via electrophilic or radical pathways. Store at low temperatures (< 0°C) in inert atmospheres.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound by reducing nucleophilic attack on the strained ring. Avoid protic solvents, which may protonate the vinyl group .

- Light Sensitivity : UV exposure can trigger [2π+2σ] rearrangements. Use amber glassware for storage.

Advanced: How does the vinyl group participate in regioselective reactions, and what mechanisms govern its behavior?

Answer:

The vinyl group undergoes electrophilic additions (e.g., bromination) or cycloadditions (e.g., Diels-Alder). Regioselectivity is influenced by:

- Electronic Effects : Electron-donating 2-methoxyethoxy group directs electrophiles to the less substituted vinyl carbon.

- Steric Factors : Bulky substituents on the cyclopropane may favor exo-transition states. Computational studies (DFT) can predict transition-state geometries and activation energies .

- Example Reaction : Hydroboration-oxidation yields secondary alcohols, with borane addition anti to the cyclopropane ring.

Advanced: How can researchers resolve contradictions in reported reaction yields for ring-opening reactions?

Answer:

Discrepancies often arise from:

- Reagent Purity : Trace moisture or oxygen can quench reactive intermediates. Use rigorously dried solvents and reagents.

- Kinetic vs. Thermodynamic Control : Varying temperatures may favor different pathways. For example, low temperatures (< -20°C) stabilize kinetic products in ring-opening with HBr .

- Catalyst Selection : Transition metals (e.g., Pd) can alter regiochemistry. Screen catalysts (e.g., Pd(OAc), CuI) and monitor via GC-MS or NMR if fluorinated analogs are used.

Advanced: What computational methods are suitable for studying the electronic effects of the 2-methoxyethoxy substituent?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density distributions. The methoxy group’s lone pairs delocalize into the cyclopropane ring, reducing ring strain slightly.

- NBO Analysis : Quantifies hyperconjugative interactions between the ether oxygen and cyclopropane σ*-orbitals.

- MD Simulations : Predict solubility parameters in solvents like THF or acetonitrile, aiding reaction design .

Advanced: What role does this compound play in the synthesis of bioactive molecules?

Answer:

Vinylcyclopropanes are precursors to strained intermediates in drug discovery:

- Pharmacophores : The cyclopropane ring mimics peptide bonds or rigidifies flexible chains, enhancing target binding.

- Ring-Opening Cascades : Used to generate polycyclic frameworks in natural product synthesis (e.g., terpenoids). For example, acid-catalyzed ring-opening forms allylic carbocations, which undergo Wagner-Meerwein rearrangements .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during functionalization?

Answer: